The core structure of tert-butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate (CAS 156496-89-8) consists of a partially unsaturated six-membered ring with a carbonyl group at position 5 and a tert-butoxycarbonyl (Boc) group at the nitrogen atom. The molecular formula is C₁₀H₁₅NO₃, with a molecular weight of 197.23 g/mol [4] [8]. Key connectivity is defined by the SMILES string CC(C)(C)OC(=O)N1CC=CC(=O)C1, confirming the Boc group attachment to the ring nitrogen and the exocyclic ketone at C5 [4].
This compound exhibits tautomerism between 5-oxo-5,6-dihydro (enol) and 6-oxo-1,6-dihydro (keto) forms. The 5-oxo tautomer dominates due to conjugation with the enone system, as evidenced by computational stability analyses [4]. The double bond between C4 and C5 further stabilizes this form, reducing enol-keto equilibrium shifts [4].
The Boc group confers significant steric and electronic modulation:
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₅NO₃ | [4] [8] |
| Molecular weight | 197.23 g/mol | [4] |
| Dominant tautomer | 5-oxo-5,6-dihydro | [4] |
| Rotatable bonds | 3 | [5] |
LogP values, predicted using multiple algorithms, indicate moderate lipophilicity:
Table 2: Computational Physicochemical Properties
| Property | Predicted Value | Method |
|---|---|---|
| Lipophilicity (LogP) | ||
| iLOGP | 2.35 | [2] |
| Consensus LogP | 1.31 | [2] |
| Solubility (LogS) | ||
| ESOL | -1.78 (3.24 mg/mL) | [2] |
| SILICOS-IT | -0.93 (23.2 mg/mL) | [2] |
| Permeability | ||
| GI absorption | High | [2] |
| BBB permeation | Yes | [2] |
CAS No.:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 140456-78-6
CAS No.: 20184-94-5